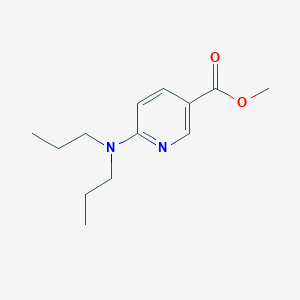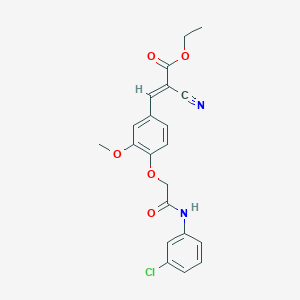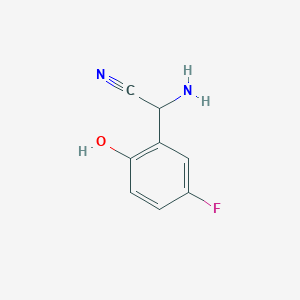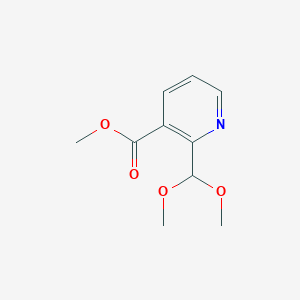![molecular formula C19H22FN3O3 B13005130 6-Acetyl-9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-2H-[1,4]oxazino[2,3,4-ij]quinolin-7(3H)-one](/img/structure/B13005130.png)
6-Acetyl-9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-2H-[1,4]oxazino[2,3,4-ij]quinolin-7(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Acetyl-9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-2H-[1,4]oxazino[2,3,4-ij]quinolin-7(3H)-one is a synthetic fluoroquinolone antibacterial agent. It is known for its ability to inhibit the supercoiling activity of bacterial DNA gyrase, thereby halting DNA replication . This compound is part of the broader class of fluoroquinolone antibiotics, which are widely used to treat bacterial infections.
Vorbereitungsmethoden
The synthesis of 6-Acetyl-9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-2H-[1,4]oxazino[2,3,4-ij]quinolin-7(3H)-one involves several steps. The key starting materials include fluoroquinolone derivatives and piperazine. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the oxazinoquinoline ring system . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinoline ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated products.
Wissenschaftliche Forschungsanwendungen
6-Acetyl-9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-2H-[1,4]oxazino[2,3,4-ij]quinolin-7(3H)-one has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of fluoroquinolones.
Biology: Researchers use it to investigate the mechanisms of bacterial resistance to fluoroquinolone antibiotics.
Medicine: It serves as a lead compound for developing new antibacterial agents with improved efficacy and reduced side effects.
Wirkmechanismus
The compound exerts its antibacterial effects by inhibiting the supercoiling activity of bacterial DNA gyrase, an enzyme essential for DNA replication. By binding to the DNA-gyrase complex, it prevents the rejoining of broken DNA strands, leading to the cessation of bacterial cell division and ultimately cell death . The molecular targets involved include DNA gyrase and topoisomerase IV, both of which are crucial for maintaining DNA topology during replication .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other fluoroquinolones such as levofloxacin, ciprofloxacin, and moxifloxacin. Compared to these compounds, 6-Acetyl-9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-2H-[1,4]oxazino[2,3,4-ij]quinolin-7(3H)-one may exhibit unique properties such as different binding affinities to bacterial enzymes or varying levels of efficacy against specific bacterial strains . The uniqueness of this compound lies in its specific chemical structure, which influences its pharmacokinetic and pharmacodynamic profiles.
Eigenschaften
Molekularformel |
C19H22FN3O3 |
|---|---|
Molekulargewicht |
359.4 g/mol |
IUPAC-Name |
11-acetyl-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraen-10-one |
InChI |
InChI=1S/C19H22FN3O3/c1-11-10-26-19-16-13(18(25)14(12(2)24)9-23(11)16)8-15(20)17(19)22-6-4-21(3)5-7-22/h8-9,11H,4-7,10H2,1-3H3 |
InChI-Schlüssel |
QLQNEAIRGXJNJG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aS,3bR,4aS,5R,5aR)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrocyclopropa[3,4]cyclopenta[1,2-d][1,3]dioxol-3b(3aH)-amine](/img/structure/B13005047.png)


![6-Benzyl-3,6-diazabicyclo[3.2.1]octane](/img/structure/B13005075.png)



![5'-Chloro-3'H-spiro[azetidine-3,1'-isobenzofuran]](/img/structure/B13005095.png)



![4-Chloro-3-iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13005114.png)
![tert-Butyl 1-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13005126.png)
![3-Oxo-3,4-dihydro-2h-benzo[b][1,4]thiazine-7-carbonitrile](/img/structure/B13005128.png)
